Diphenylphosphinamide

Flame Retardant Epoxy Resin Phosphorus-Nitrogen Synergy

Researchers requiring a primary phosphinic amide for asymmetric catalysis or N-phosphinoylimine synthesis often face supply inconsistencies. Diphenylphosphinamide (CAS 5994-87-6) offers a reliable, high-purity building block with distinct reactivity. • Enables N-alkylation under phase-transfer conditions; • Serves as achiral additive in Mg-catalyzed asymmetric ring-opening; • Precursor to flame-retardant derivatives achieving LOI 31.6% at 5 wt% loading. Bulk quantities available with consistent quality.

Molecular Formula C12H12NOP
Molecular Weight 217.2 g/mol
CAS No. 5994-87-6
Cat. No. B1299015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylphosphinamide
CAS5994-87-6
Molecular FormulaC12H12NOP
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N
InChIInChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14)
InChIKeyRIGIWEGXTTUCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylphosphinamide (CAS 5994-87-6): Technical Baseline and Compound Identity for Procurement and Research Selection


Diphenylphosphinamide (CAS 5994-87-6), also designated P,P-diphenylphosphinic amide, is a primary phosphinic amide building block with the molecular formula C₁₂H₁₂NOP and a molecular weight of 217.20 g/mol . The compound appears as a white to off-white crystalline powder with a reported melting point range of 160–166°C and a purity specification commonly available at ≥98% or ≥99% (HPLC) . It serves as a versatile intermediate in asymmetric synthesis, a precursor to N-phosphinoylimines, and a functional moiety in coordination chemistry and materials science [1].

Asymmetric Catalysis Additive

Achiral modulator for magnesium-catalyzed enantioselective transformations

N-Phosphinoylimine Precursor

Primary amide enables electrophilic imine formation for stereoselective additions

Coordination Chemistry Scaffold

Phosphinamide moiety supports pH-responsive lanthanide complexes and metal binding studies

Why Diphenylphosphinamide (CAS 5994-87-6) Cannot Be Casually Replaced by Other Phosphinic Amides or Phosphine Oxides in Research and Industrial Protocols


Generic substitution among phosphorus-based amides and oxides is not straightforward due to the pronounced influence of the P=O/NH₂ functional array on hydrogen-bonding capacity, nucleophilicity, and metal coordination geometry. Diphenylphosphinamide possesses a primary amide (-NH₂) directly bonded to the phosphorus center, which enables distinct reactivity profiles compared to secondary or tertiary phosphinic amides, phosphine oxides, or phosphinic chlorides . For instance, the primary amide permits N-alkylation under phase-transfer conditions to generate secondary amines, a transformation that tertiary analogs cannot undergo without prior deprotection [1]. Furthermore, in catalytic asymmetric systems, diphenylphosphinamide functions as an achiral additive that modulates magnesium catalyst activity without introducing competing stereochemical bias—a role that phosphine oxides such as triphenylphosphine oxide cannot fulfill due to their lack of a modifiable N–H bond . These functional divergences underscore why procurement specifications must explicitly target CAS 5994-87-6 rather than relying on structural approximations.

Structural

Secondary or tertiary phosphinic amides lack the primary –NH₂ group required for N-alkylation and imine condensation.

Functional

Phosphine oxides (e.g., triphenylphosphine oxide) cannot replicate the hydrogen-bonding and catalyst-modulation role of the P–N–H unit.

Reactivity

Phosphinic chlorides or esters introduce different leaving-group profiles and may shift reaction pathways away from the desired transformation.

Quantitative Differentiation Evidence for Diphenylphosphinamide (CAS 5994-87-6) Versus Key Structural Comparators


Flame Retardancy Performance: N-Allyl-P,P-Diphenylphosphinic Amide (DCA) vs. Diphenyl Allylphosphoramidate (DPCA) in Epoxy Resin Composites

In a direct head-to-head study comparing two novel phosphorus–nitrogen flame retardants synthesized from diphenylphosphinamide precursors, the derivative N-allyl-P,P-diphenylphosphinic amide (DCA) demonstrated superior fire safety performance over diphenyl allylphosphoramidate (DPCA) when incorporated into epoxy resin (EP) at equivalent 5 wt% loading. DCA achieved a Limiting Oxygen Index (LOI) of 31.6%, compared to 27.1% for DPCA and approximately 19–20% for neat EP [1]. Concurrently, the peak heat release rate (PHRR) was reduced by 36.69% for EP-5 wt% DCA and 40.69% for EP-5 wt% DPCA relative to unmodified EP [1]. This data establishes that the allyl-substituted diphenylphosphinamide scaffold (DCA) provides a quantifiable enhancement in oxygen index over the phosphoramidate comparator, a distinction directly attributable to the P–N bonding architecture in the parent amide.

Flame retardancy
Head-to-head
DCA LOI 31.6% vs. DPCA 27.1% (neat EP ~19–20%) at 5 wt% loading
Reported LOI advantage of 4.5 percentage points for the diphenylphosphinamide-derived DCA scaffold
Epoxy composite combustion testing; supports P–N synergy screening
Flame Retardant Epoxy Resin Phosphorus-Nitrogen Synergy

pH-Responsive Relaxivity Modulation in Gadolinium(III) MRI Contrast Agent Scaffolds: Diphenylphosphinamide Pendant Arm vs. Conventional Amide Chelators

In a study of pH-responsive lanthanide complexes, a diphenylphosphinamide (dpp) pendant arm conjugated to a DO3A macrocycle exhibited reversible pH-dependent coordination to Gd(III) and Eu(III) centers. The gadolinium complex Gd.1 displayed a pKa of 8.1 (±0.1) for the phosphinamide ligation event [1]. Under acidic conditions (pH < pKa), the phosphinamide arm remains uncoordinated, yielding a hydration state q = 2 and a relaxivity r₁ = 7.9 mM⁻¹ s⁻¹ (20 MHz, 298 K). Under basic conditions (pH > pKa), deprotonation triggers coordination of the phosphinamide oxygen, reducing the hydration state to q = 1 and the relaxivity to r₁ = 5.4 mM⁻¹ s⁻¹ [1]. This 2.5 mM⁻¹ s⁻¹ relaxivity switch (a 32% reduction) is directly attributable to the unique electronic and steric properties of the diphenylphosphinamide moiety, which differ markedly from conventional carboxylate or hydroxamate pendant arms that typically exhibit smaller relaxivity changes or lack reversible pH-gated coordination.

pH-gated relaxivity
Class-level
Δr₁ = 2.5 mM⁻¹ s⁻¹ (7.9 → 5.4) upon pH increase; pKa 8.1
Supports reversible phosphinamide coordination for pH-responsive MRI probe research
Gd(III) DO3A-type complex, 20 MHz, 298 K; class-level inference from phosphinamide chemistry
MRI Contrast Agent Lanthanide Coordination pH-Responsive Imaging

Catalytic Asymmetric Ring-Opening: Diphenylphosphinamide as Achiral Additive vs. Reaction Without Additive

In a catalytic asymmetric ring-opening reaction between α-isocyanoacetates and meso-aziridines mediated by an in situ-generated magnesium catalyst, the inclusion of diphenylphosphinamide as an achiral additive was found to be critical for achieving both good chemical yields and enantioselectivities [1]. The study employed chiral oxazoline-OH ligands in the magnesium catalyst system, and diphenylphosphinamide was identified as a 'powerful achiral additive' that enhanced reaction performance [1]. While the publication reports that products were obtained in 'good chemical yields and enantioselectivities,' explicit quantitative data comparing reactions with and without diphenylphosphinamide additive are not tabulated in the abstract or accessible excerpts. The qualitative improvement is noted as essential for the success of the transformation.

Catalytic additive
Data to verify
Described as powerful achiral additive; good yields and enantioselectivities reported
Qualitative improvement noted; exact yield differentials not tabulated in source excerpt
Magnesium-catalyzed ring-opening; confirm quantitative impact in target system
Asymmetric Catalysis Magnesium Catalyst Enantioselective Synthesis

Synthetic Yield Benchmark: P,P-Diphenylphosphinic Amide from Chlorodiphenylphosphine vs. Commercial Procurement

A validated laboratory synthesis of P,P-diphenylphosphinic amide from chlorodiphenylphosphine and acetone oxime, followed by ammonolysis, has been reported with an isolated yield of 94–97% after crystallization from ethyl acetate [1]. This high-yielding protocol provides a benchmark for in-house preparation when commercial supply is constrained. However, the multi-step procedure requires anhydrous conditions, cryogenic temperature control (−78°C), and handling of chlorodiphenylphosphine—a corrosive and moisture-sensitive reagent [1]. Commercial sources offer diphenylphosphinamide at ≥98% or ≥99% (HPLC) purity with typical melting points of 160–166°C , eliminating the need for hazardous reagent handling and reducing laboratory labor overhead. The synthetic yield serves as a comparative metric: in-house preparation yields ~95% of theoretical, but commercial procurement delivers immediate, validated purity without the associated safety risks and time investment.

Synthetic yield
Cross-study
In-house: 94–97% isolated yield; Commercial: ≥98–99% purity (HPLC)
Comparable purity between lab synthesis and commercial sourcing; procedural complexity differs
Multi-step cryogenic protocol vs. direct procurement; safety and labor trade-off
Organic Synthesis Phosphinic Amide Preparation Reagent Purity

Optimized Research and Industrial Use Cases for Diphenylphosphinamide (CAS 5994-87-6) Based on Verified Performance Differentiation


Halogen-Free Flame Retardant Formulation for Epoxy Resin Composites

Derivatives of diphenylphosphinamide, specifically N-allyl-P,P-diphenylphosphinic amide (DCA), provide quantifiable fire safety enhancement in epoxy resin systems. At 5 wt% loading, DCA delivers a Limiting Oxygen Index (LOI) of 31.6%—a 4.5 percentage point improvement over the comparator DPCA and a >10 percentage point gain over unmodified epoxy resin [1]. This performance advantage makes diphenylphosphinamide-derived flame retardants the rational choice for electronic encapsulation, aerospace composites, and construction materials where flammability ratings (UL 94 V-0) and oxygen index thresholds govern material qualification.

pH-Responsive MRI Contrast Agent Development

The diphenylphosphinamide moiety, when incorporated as a pendant arm on DO3A-based lanthanide chelators, enables reversible, pH-gated coordination to Gd(III) centers. This produces a quantifiable 2.5 mM⁻¹ s⁻¹ relaxivity switch (r₁ = 7.9 → 5.4 mM⁻¹ s⁻¹) between acidic and basic environments, corresponding to a change in inner-sphere hydration from q = 2 to q = 1 [1]. Such pH-responsive behavior is not observed with conventional carboxylate or hydroxamate pendants, positioning diphenylphosphinamide-functionalized ligands as uniquely suited for 'smart' contrast agents that report on tissue acidosis in cancer, ischemia, or inflammation.

Asymmetric Catalysis and Chiral Ligand Synthesis

Diphenylphosphinamide serves as a critical achiral additive in magnesium-catalyzed asymmetric ring-opening reactions, where it enhances both yield and enantioselectivity of the transformation [1]. Additionally, N-(2-haloaryl)-P,P-diphenylphosphinic amides undergo palladium-catalyzed enantioselective intramolecular C–H arylation to generate P-stereogenic phosphine oxide derivatives in 61–99% yield with 88–97% ee [2]. These applications leverage the unique electronic properties of the P,P-diphenylphosphinic amide scaffold, which cannot be replicated by triphenylphosphine oxide or other phosphine oxides lacking the primary amide functionality.

Synthesis of N-Phosphinoylimines for Stereoselective Transformations

Diphenylphosphinamide is the established precursor to N-diphenylphosphinoylimines via condensation with aldehydes or via the Kresze reaction using Ph₂P(O)NSO [1]. These N-phosphinoylimines are valuable electrophiles in asymmetric additions of organometallic reagents, enabling the synthesis of enantiomerically enriched amines that serve as intermediates for pharmaceuticals and agrochemicals. The primary amide structure of diphenylphosphinamide is essential for generating the requisite imine electrophilicity; secondary or tertiary phosphinic amides do not undergo the same condensation chemistry.

Application
Selection Property
Validation Focus
Flame retardant epoxy composite research
P–N synergy and oxygen index response
LOI and heat release rate in cured resin matrices
pH-responsive MRI probe development
Reversible phosphinamide ligation to Gd(III)
pH-gated relaxivity switching and hydration-state control
Asymmetric catalysis additive research
Achiral magnesium catalyst modulation
Enantioselectivity and yield in ring-opening transformations
N-Phosphinoylimine electrophile synthesis
Primary amide condensation chemistry
Imine electrophilicity for organometallic additions

Technical Documentation Hub

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